

# Application Notes and Protocols: Decamethyltetrasiloxane in Personal Care Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tetrasiloxane**

Cat. No.: **B1260621**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Decamethyl**tetrasiloxane** (CAS No. 141-62-8), also known as L4 in the linear siloxane series, is a versatile silicone fluid widely used in the formulation of personal care products.<sup>[1][2]</sup> Its unique physicochemical properties, including low viscosity, high volatility, and excellent spreadability, make it a valuable ingredient in a variety of cosmetic and skincare applications.<sup>[3][4]</sup> These application notes provide a comprehensive overview of the functional benefits, quantitative data, and experimental protocols for effectively utilizing decamethyl**tetrasiloxane** in personal care formulations.

Decamethyl**tetrasiloxane** is a linear siloxane with a backbone of alternating silicon and oxygen atoms, featuring methyl group side chains.<sup>[1]</sup> This structure imparts properties such as low surface tension and a soft, silky feel on the skin and hair.<sup>[3]</sup> It is commonly found in products such as skin creams, lotions, hair conditioners, antiperspirants, and color cosmetics.<sup>[2]</sup> Its primary functions include acting as an emollient, enhancing the spreadability of formulations, reducing tackiness, and serving as a volatile carrier for other active ingredients.<sup>[3]</sup>

## Physicochemical Properties

Understanding the fundamental properties of **decamethyltetrasiloxane** is crucial for its effective incorporation into formulations.

| Property                   | Value                                                          | Reference           |
|----------------------------|----------------------------------------------------------------|---------------------|
| INCI Name                  | Decamethyltetrasiloxane                                        |                     |
| CAS Number                 | 141-62-8                                                       | <a href="#">[2]</a> |
| Molecular Formula          | C <sub>10</sub> H <sub>30</sub> O <sub>3</sub> Si <sub>4</sub> | <a href="#">[2]</a> |
| Molecular Weight           | 310.69 g/mol                                                   | <a href="#">[2]</a> |
| Appearance                 | Colorless, clear liquid                                        |                     |
| Viscosity (at 25°C)        | ~1.5 cSt                                                       | <a href="#">[5]</a> |
| Boiling Point              | 194 °C                                                         |                     |
| Vapor Pressure (at 25°C)   | 7.8 Pa                                                         | <a href="#">[2]</a> |
| Density (at 25°C)          | ~0.854 g/cm <sup>3</sup>                                       |                     |
| Refractive Index (at 20°C) | ~1.387                                                         |                     |
| Water Solubility           | Insoluble (0.007 mg/L at 23°C)                                 | <a href="#">[2]</a> |

## Key Functions and Applications in Personal Care

Decamethyltetrasiloxane offers several functional benefits in personal care products:

- Emolliency and Sensory Enhancement: It imparts a light, non-greasy, and silky feel to the skin. Its ability to quickly spread and then evaporate leaves a smooth, soft after-feel, making it ideal for daily wear products.
- Enhanced Spreadability: Due to its low surface tension and viscosity, it significantly improves the spreadability of creams and lotions, allowing for a more uniform application of the product and any active ingredients it may carry.[\[3\]](#)
- Volatility and "Dry" Feel: As a volatile silicone, it evaporates from the skin, which contributes to a "dry" or "powdery" feel.[\[6\]](#) This property is highly desirable in products like antiperspirants and makeup primers.

- Carrier for Active Ingredients: Its volatile nature makes it an excellent carrier for active ingredients, facilitating their even distribution on the skin before it evaporates.
- Reduction of Tackiness: It can be used to reduce the greasy or tacky feeling of heavier oils and emollients in a formulation.

## Quantitative Performance Data

### Volatility Comparison

While specific evaporation rate data for decamethyl**tetrasiloxane** is not readily available in comparative studies, data for the closely related decamethylcyclopentasiloxane (D5) provides a useful benchmark for understanding its volatility. The following table presents the evaporation rate of D5 under controlled conditions. It is important to note that linear siloxanes like decamethyl**tetrasiloxane** are also considered volatile.[\[3\]](#)

| Compound                          | Temperature (°C) | Evaporation Rate (mg cm <sup>-2</sup> min <sup>-1</sup> ) |
|-----------------------------------|------------------|-----------------------------------------------------------|
| Decamethylcyclopentasiloxane (D5) | 23               | 0.029                                                     |
| Decamethylcyclopentasiloxane (D5) | 32               | 0.060                                                     |

Data sourced from a study on the evaporation of decamethylcyclopentasiloxane (D5).[\[7\]](#)

## Spreadability Assessment

The spreadability of a formulation is a critical factor in consumer acceptance. The inclusion of decamethyl**tetrasiloxane** can significantly reduce the force required to spread a product. While specific comparative data for decamethyl**tetrasiloxane** is not available, the table below illustrates typical results from a texture analyzer for two different moisturizing creams, where a lower firmness (Peak Load) and work of shear correlate with better spreadability.

| Formulation                    | Peak Load (g) | Work of Shear (g.s) |
|--------------------------------|---------------|---------------------|
| Cream A (Higher Spreadability) | 150           | 500                 |
| Cream B (Lower Spreadability)  | 300           | 1000                |

Illustrative data based on typical texture analysis of cosmetic creams.

## Experimental Protocols

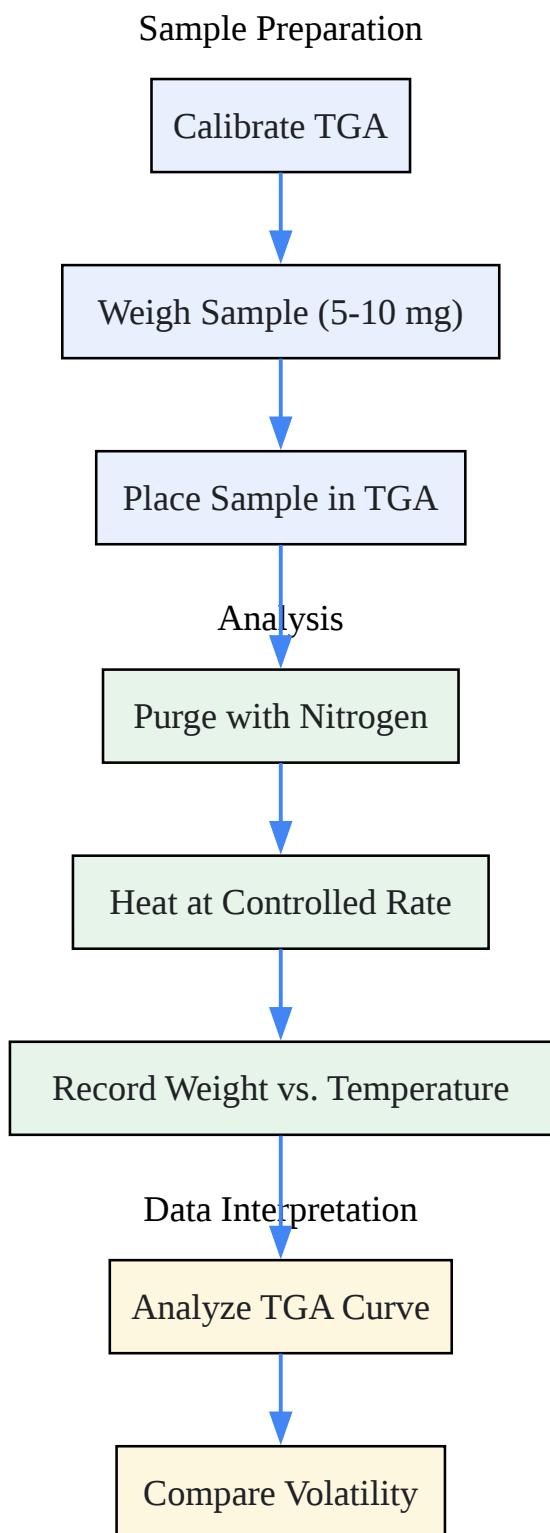
### Protocol for Measuring Volatility (Thermogravimetric Analysis - TGA)

This protocol outlines a method for determining the volatility of **decamethyltetrasiloxane** and comparing it with other cosmetic ingredients using Thermogravimetric Analysis (TGA).

**Objective:** To quantify the weight loss of a substance as a function of temperature in a controlled atmosphere.

#### Apparatus:

- Thermogravimetric Analyzer (TGA)
- Analytical balance
- Sample pans (aluminum or platinum)


#### Procedure:

- Calibrate the TGA instrument according to the manufacturer's instructions.
- Accurately weigh 5-10 mg of the **decamethyltetrasiloxane** sample into a tared sample pan.
- Place the sample pan in the TGA furnace.
- Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

- Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min).
- Record the sample weight as a function of temperature.
- The resulting TGA curve will show the temperature at which weight loss occurs, indicating evaporation. The percentage of weight loss at different temperatures can be used to compare the volatility of different substances.

**Data Analysis:**

- Determine the onset temperature of decomposition/evaporation.
- Calculate the percentage weight loss over a specific temperature range.
- Compare the TGA curves of different silicone fluids to rank their relative volatility.

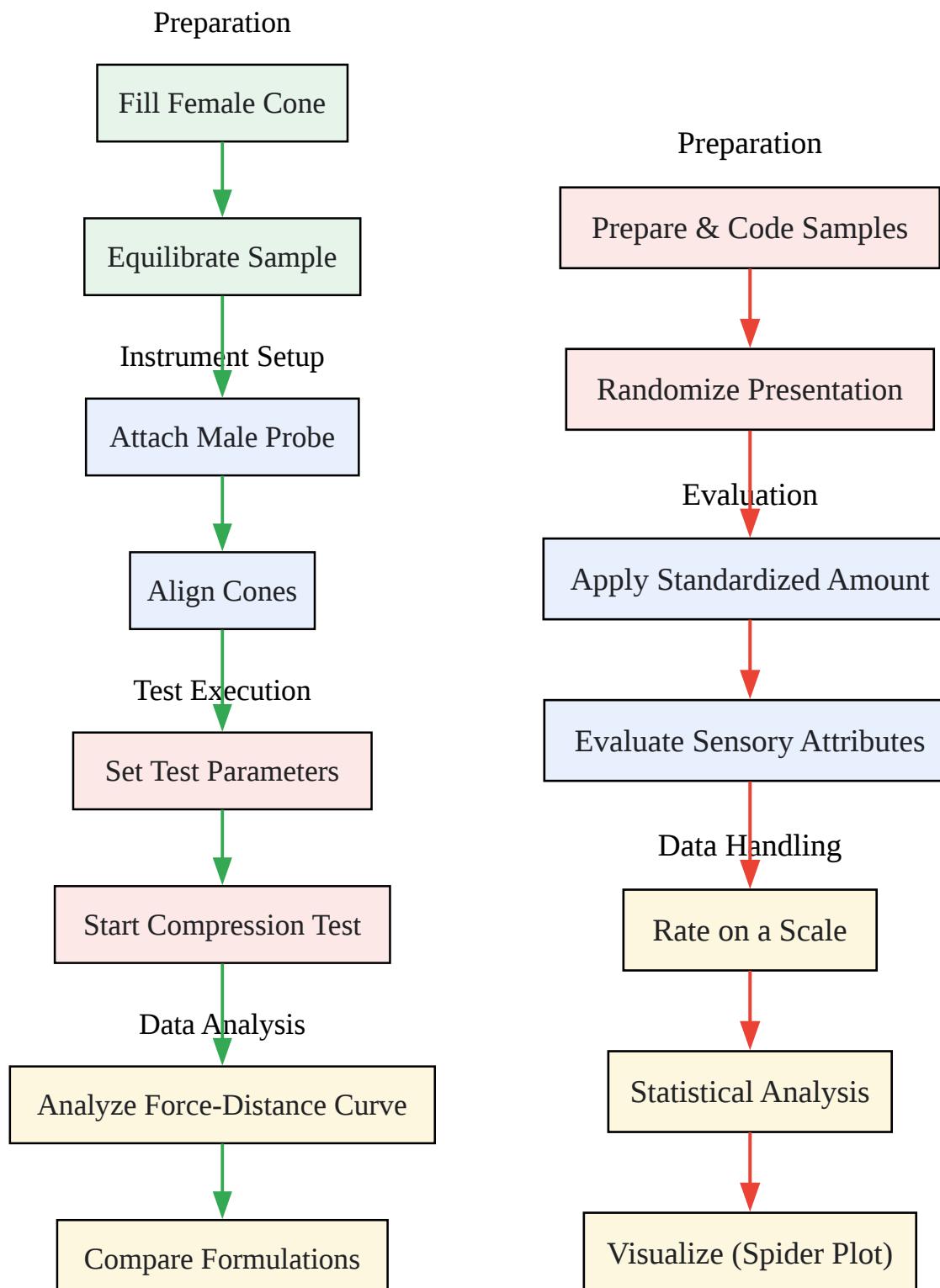
[Click to download full resolution via product page](#)

TGA Experimental Workflow

## Protocol for Spreadability Testing (Texture Analyzer)

This protocol describes the use of a texture analyzer to quantify the spreadability of a cosmetic cream formulated with **decamethyltetrasiloxane**.

**Objective:** To measure the force required to spread a semi-solid formulation, providing a quantitative measure of its spreadability.


### Apparatus:

- Texture Analyzer equipped with a load cell (e.g., 1 kg)
- Spreadability rig (male and female cones)
- Software for data acquisition and analysis

### Procedure:

- **Sample Preparation:**
  - Fill the female cone of the spreadability rig with the test formulation, ensuring no air bubbles are trapped.
  - Level the surface of the sample with a spatula.
  - Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).
- **Instrument Setup:**
  - Attach the male cone probe to the texture analyzer's arm.
  - Secure the female cone containing the sample in the base of the instrument, ensuring it is perfectly aligned with the male cone.
- **Test Execution:**
  - Set the test parameters in the software:
    - Test Mode: Compression

- Pre-Test Speed: 1.0 mm/s
- Test Speed: 2.0 mm/s
- Post-Test Speed: 2.0 mm/s
- Target Distance: 10 mm
- Trigger Force: 5 g
- Start the test. The male cone will move down into the sample, and the force will be recorded as a function of time and distance.
- Data Analysis:
  - The primary parameters to analyze are the peak force (Firmness) and the area under the curve (Work of Shear).
  - A lower peak force and a smaller area under the curve indicate better spreadability.
  - Compare the results of formulations with and without decamethyl**tetrasiloxane** to quantify its effect on spreadability.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Silicone in Dermatology: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. siliconesandmore.com [siliconesandmore.com]
- 4. dermaessentia.com [dermaessentia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Evaporation of decamethylcyclopentasiloxane (D5) from selected cosmetic products: Implications for consumer exposure modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Decamethyltetrasiloxane in Personal Care Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260621#using-decamethyltetrasiloxane-in-personal-care-formulations>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)